Product packaging for 5-Nitro-6-(trifluoromethyl)indoline(Cat. No.:)

5-Nitro-6-(trifluoromethyl)indoline

Cat. No.: B13898165
M. Wt: 232.16 g/mol
InChI Key: KRMFQTOKLFSHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-6-(trifluoromethyl)indoline is a versatile chemical scaffold of significant interest in medicinal and analytical chemistry. This compound features a saturated indoline core, a nitro group, and a trifluoromethyl group, which collectively contribute to its unique electronic properties and potential for interaction with biological targets. The electron-withdrawing trifluoromethyl (CF₃) group is a critical motif in modern drug design, known for its ability to enhance metabolic stability, influence lipophilicity, and act as a bioisostere for groups like methyl or chloride, thereby improving the pharmacokinetic profile of lead compounds . This molecule is particularly valuable as a key synthetic intermediate for constructing complex heterocyclic systems. Research on analogous trifluoromethyl-bearing indolines has demonstrated their application in developing highly sensitive molecular chemosensors. For instance, similar structures have been successfully utilized for the selective colorimetric detection of cyanide anion in solution, a critical capability for environmental and industrial safety monitoring . The presence of both the nitro and trifluoromethyl groups on the indoline scaffold makes it a privileged structure for further chemical modifications, enabling its incorporation into larger molecular architectures for material science, pharmaceutical research, and as a probe for studying biological processes . For Research Use Only. This product is intended for laboratory research purposes and is not approved for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F3N2O2 B13898165 5-Nitro-6-(trifluoromethyl)indoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16 g/mol

IUPAC Name

5-nitro-6-(trifluoromethyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)6-4-7-5(1-2-13-7)3-8(6)14(15)16/h3-4,13H,1-2H2

InChI Key

KRMFQTOKLFSHBJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=C(C=C21)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 5 Nitro 6 Trifluoromethyl Indoline

Reaction Pathways and Transformation Potential

The reactivity of 5-Nitro-6-(trifluoromethyl)indoline is dominated by the interplay of its three main functional components: the aromatic nitro group, the trifluoromethyl group, and the indoline (B122111) nitrogen atom. Each of these sites offers distinct opportunities for chemical modification.

The nitro group is one of the most versatile functional groups in aromatic chemistry, primarily due to its ability to be reduced to a variety of other nitrogen-containing functionalities. The reduction of an aromatic nitro group is a fundamental transformation, often serving as a key step in the synthesis of more complex molecules. wikipedia.org

The most common transformation of the nitro group in compounds like this compound is its reduction to a primary amine (5-amino-6-(trifluoromethyl)indoline). This conversion is crucial as it transforms the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the reactivity of the aromatic ring. This amino group can then serve as a handle for a wide range of subsequent derivatizations, including diazotization, acylation, and alkylation.

Several methods are available for the reduction of aromatic nitro compounds, with the choice of reagent often depending on the presence of other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is a highly efficient method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.comgoogle.com For substrates where catalytic hydrogenation might affect other reducible groups, metal-based reductions in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid, provide a milder alternative. commonorganicchemistry.com Another common and mild reagent is tin(II) chloride (SnCl₂). wikipedia.org

In the context of nitroindoles and their derivatives, various reducing agents have been successfully employed. For instance, Pd/C-catalyzed hydrogenation has been used to reduce a nitro group in a substituted indole (B1671886) scaffold. d-nb.info The use of triethyl phosphite (B83602) is also known to facilitate the reduction of nitroindoles, leading to subsequent cyclization reactions. researchgate.net

Reducing Agent/SystemTypical ConditionsNotesCitations
H₂/Pd/C Methanol or Ethanol solvent, room temperatureHighly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com
H₂/Raney Nickel Ethanol solventUseful when trying to avoid dehalogenation of aromatic halides. commonorganicchemistry.com
Fe/HCl or Fe/AcOH Refluxing acidic solventA classic, mild method that tolerates many other functional groups. commonorganicchemistry.com
SnCl₂/HCl Ethanol or Ethyl Acetate (B1210297) solventProvides mild reduction and is tolerant of various functional groups. wikipedia.org
Na₂S₂O₄ Aqueous or alcoholic solutionSodium hydrosulfite is another mild reducing agent. wikipedia.org
Triethyl Phosphite RefluxUsed for reductive cyclization of nitroindoles (Cadogan reaction). researchgate.net

Once formed, the 5-amino derivative is a versatile intermediate. It can be further transformed into a variety of functionalities, paving the way for the synthesis of complex heterocyclic systems. For example, the amino group can be used to construct fused pyrimidoindole or quinoline (B57606) skeletons. metu.edu.tr

The trifluoromethyl (CF₃) group is a key substituent in modern medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov In this compound, the CF₃ group is generally considered to be chemically robust and non-reactive under many standard synthetic conditions. nih.gov Its primary role is electronic; as a strong electron-withdrawing group, it significantly lowers the electron density of the aromatic ring, influencing its reactivity towards electrophilic and nucleophilic substitution.

While direct transformation of the CF₃ group is challenging and not a common synthetic strategy, its presence is compatible with a wide range of reactions performed on other parts of the molecule. nih.govnih.gov For instance, palladium-catalyzed reactions, which are often sensitive to different functional groups, can be successfully carried out on molecules containing a CF₃ group. nih.gov The synthesis of trifluoromethylated indoles and indolines often involves introducing the CF₃ group at an early stage, and it remains intact throughout subsequent transformations. nih.govorganic-chemistry.org

The introduction of a CF₃ group can also direct the regioselectivity of certain reactions. For example, in the synthesis of substituted α-(trifluoromethyl)pyrrolidines, the CF₃ group on an aziridinium (B1262131) intermediate induces the regioselective attack of a nucleophile. researchgate.net While direct derivatization is uncommon, the electronic influence of the CF₃ group is a critical factor in planning synthetic routes involving this compound.

The secondary amine within the indoline ring is a nucleophilic center and a site for various chemical transformations. The reactivity of the indoline nitrogen allows for N-alkylation, N-acylation, and N-arylation, providing a straightforward method to introduce diverse substituents.

The N-H proton can be removed by a base, and the resulting anion can react with various electrophiles. For certain reactions, the presence of the free N-H is crucial. For example, the reaction of indoles with electrophilic ketones can be facilitated by an interaction between the N-H functionality and a base, which initiates the carbon-carbon bond formation. nih.gov The substitution of this proton, for instance by a methyl group, can inhibit the reaction. nih.gov

Standard procedures for N-alkylation and N-acylation are readily applicable. Furthermore, modern cross-coupling methods enable the N-arylation of indolines. Palladium-catalyzed reactions can be used to form N-aryl indolines, expanding the structural diversity achievable from this scaffold. organic-chemistry.org The indoline nitrogen can also participate in intramolecular reactions. For example, Pd(II)-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives is a powerful method for synthesizing the indoline ring system itself. organic-chemistry.org

Ring System Modifications and Expansions

Beyond the functionalization of existing groups, the core heterocyclic system of this compound can be modified and expanded to create more complex, fused polycyclic structures.

Indole and indoline derivatives are excellent precursors for the synthesis of fused heterocyclic compounds. thieme.commetu.edu.tr These reactions often involve building a new ring onto the existing indoline framework.

One powerful strategy is the use of cycloaddition reactions. For instance, indoles can undergo [4+2] cycloadditions with dienophiles to construct new six-membered rings fused to the indole core. nih.govacs.org These reactions can be catalyzed by Lewis acids like zinc chloride (ZnCl₂) and show good tolerance for both electron-donating and electron-withdrawing groups (such as nitro groups) on the indole ring. nih.govacs.org This suggests that this compound could be a viable substrate for such transformations, leading to complex tetracyclic fused ring systems. nih.gov

Another important class of reactions is reductive cyclization. This approach often involves an intramolecular reaction following the reduction of a nitro group. For example, palladium-catalyzed reductive cyclization of 2-nitrostyrenes is a well-established method for synthesizing indoles. nih.gov A double reductive cyclization of a 2,3-dinitro-1,4-dialkenylbenzene can be used to construct a pyrrolo[3,2-g]indole skeleton. nih.gov This type of strategy could be envisioned starting from a suitably derivatized 5-amino-6-(trifluoromethyl)indoline, where the amino group participates in the formation of a new fused ring.

The Fischer indole synthesis is a classic method for forming the indole ring, and its principles can be extended to create fused systems. metu.edu.tr By starting with a derivatized indoline and employing reactions that generate reactive intermediates like isocyanates, intramolecular cyclization can lead to fused pyrimidoindole skeletons. metu.edu.tr

Many transformations involving the indoline ring can create new stereocenters, making the control of stereochemistry a critical aspect of their synthesis. The inherent chirality of many biologically active molecules necessitates the development of stereoselective reactions.

In cycloaddition reactions, the stereochemical outcome can often be controlled. For example, the [4+2] cycloaddition of indoles with cyclic diazene-dicarboxylates can proceed with a defined stereochemistry, leading to specific isomers of the fused product. acs.org

Furthermore, the synthesis of substituted indolines can be achieved with high diastereoselectivity. A palladium-catalyzed decarboxylative benzylic cycloaddition has been used to synthesize trifluoromethyl-substituted indolines in a highly diastereoselective manner. organic-chemistry.org This highlights that the trifluoromethyl group is compatible with stereocontrolled synthetic methods. When designing multi-step syntheses involving this compound, the potential for creating stereoisomers at each step must be considered, and stereoselective methods should be employed where possible to ensure the synthesis of a single, desired product.

Elucidation of Reaction Mechanisms

The transformation of indoline derivatives, including those bearing nitro and trifluoromethyl groups, is governed by intricate reaction mechanisms. Scientific inquiry has focused on catalytic cycles, the role of radical species, and the directing influence of electronic and steric properties of substituents on the indoline core.

Studies on Catalytic Reaction Mechanisms

Catalysis is fundamental to achieving efficient and selective functionalization of the indoline ring. Various catalytic systems have been explored, ranging from transition metals to photocatalysts and even self-catalyzed reactions.

A notable example is the light-induced C5-nitration of N-pyridyl indoline, a reaction that proceeds under the influence of a cerium catalyst. corpuspublishers.com Optimization studies have shown that the choice of catalyst and solvent significantly impacts the reaction's efficiency. Cerium(III) bromide (CeBr₃) was identified as the most effective catalyst, leading to a high yield of the 5-nitroindoline (B147364) product when tert-butyl nitrite (B80452) (TBN) was used as the nitro source in acetonitrile (B52724) (MeCN). corpuspublishers.com The process is critically dependent on the photocatalyst, as control experiments without it yielded no product. corpuspublishers.com

Table 1: Optimization of Catalytic Conditions for C5-Nitration of N-pyridyl Indoline corpuspublishers.com

Entry Catalyst (mol %) Nitro Source Solvent Yield (%)
1 CeCl₃ (5) TBN MeCN 81
2 CeCl₃ (5) TBN DCE 62
3 CeCl₃ (5) TBN THF 45
4 CeCl₃ (5) TBN Toluene 33
5 CeCl₃ (5) TBN DMSO 15
6 CeBr₃ (5) TBN MeCN 89
7 Ce(OTf)₃ (5) TBN MeCN 75
11 CeBr₃ (5) Cu(NO₃)₂ MeCN 45
12 None TBN MeCN 0

Reaction conditions: N-pyridyl indoline (0.2 mmol), nitro source, and photocatalyst were stirred in the solvent (2.0 mL) at 25°C under a 4W Blue LED for 24 hours. Yields are for isolated products.

In other catalytic applications, rhodium complexes have been employed for the atroposelective C7 functionalization of indolines. nih.gov These reactions utilize oxidants like copper(II) acetate (Cu(OAc)₂) to drive the catalytic cycle. nih.gov Furthermore, palladium catalysts, such as Pd/C, are commonly used for the hydrogenation of nitro groups on the indole scaffold. d-nb.info

Interestingly, some transformations can proceed without an external catalyst. A strategy for trifluoromethylation/cyclization to produce trifluoromethylated N-acetylindolines utilizes the reactant itself as a catalyst. nih.gov It is proposed that the amide group within the N-aryl-N-allylacetamide substrate promotes the formation of the necessary trifluoromethyl radical from Togni Reagent II, initiating a cascade reaction. nih.gov

Radical Intermediates and Pathways

Radical species play a crucial role in many reactions involving indoline and indole derivatives, particularly in trifluoromethylation and cyclization processes. The involvement of radicals is often confirmed through experiments with radical scavengers.

For instance, a visible-light-induced cascade cyclization to build dihydropyrido[1,2-a]indolone skeletons from indole derivatives proceeds through a radical mechanism. nih.gov This reaction is initiated by the homolysis of Umemoto's reagent under light irradiation, which generates a trifluoromethyl radical. nih.gov This radical then adds to an alkene, and the resulting intermediate undergoes an intramolecular cyclization with the indole ring. nih.gov The presence of a radical pathway was substantiated by the significant inhibition of the reaction upon the addition of TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxyl), a known radical scavenger. nih.gov

Similarly, an external-catalyst-free method for synthesizing trifluoromethylated-dihydroisoquinolinones and indolines is understood to involve a CF₃ radical. nih.gov The generation of this radical is thought to be promoted by the amide group of the starting material itself. nih.gov Nitro-containing compounds, in general, are recognized as important precursors in transformations that proceed via radical-initiated pathways. rsc.org The study of radicals derived from the one-electron oxidation of structurally related dihydroxyindoles further supports the accessibility of radical intermediates in the chemistry of the indolic ring system. rsc.org

Evidence for radical mechanisms has also been observed in other cyclization strategies. In the synthesis of N-aryl-2,2'-diindoles, the suppression of the reaction yield in an oxygen atmosphere and inhibition by TEMPO point towards the formation of radical intermediates. acs.org

Role of Electronic and Steric Effects on Reactivity

The reactivity of the this compound scaffold is heavily influenced by the electronic nature and steric demands of its substituents. The nitro group (—NO₂) and the trifluoromethyl group (—CF₃) are both potent electron-withdrawing groups, which significantly impacts the electron density of the indoline ring system.

The introduction of a strong electron-withdrawing nitro group onto a reagent has been shown to enhance its reactivity. In the development of a hypervalent-iodine-based electrophilic trifluoromethylating agent, the 5-nitro substituted version was found to be nearly an order of magnitude more reactive than its non-nitrated counterpart, a direct consequence of the electron-poor nature of the aromatic scaffold. nih.govbeilstein-journals.org

Steric hindrance also plays a critical role in determining reaction outcomes. In the catalytic C7 functionalization of indolines, substrates with a substituent at the 6-position, such as a chlorine or methyl group, failed to yield the desired product due to steric hindrance. nih.gov However, when a smaller fluorine atom was present at the 6-position, the reaction proceeded, albeit with a lower yield. nih.gov A similar steric effect was observed in the C5-nitration of indolines; while 6-fluoro and 6-chloro substituted indolines reacted successfully, the corresponding 6-bromo indoline did not, which was attributed to the larger size of the bromine atom. corpuspublishers.com In other reactions, the steric hindrance of ortho-substituents has been noted to significantly lower product yields compared to their para-substituted counterparts. acs.org Conversely, studies on the nitration of indole at the 3-position have indicated that the electronic properties of substituents at the 2-position have a minimal effect on the reaction's success. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5-Nitro-6-(trifluoromethyl)indoline, ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons are significantly affected by the electron-withdrawing nature of the nitro and trifluoromethyl groups, leading to downfield shifts. The proton at the C-7 position is anticipated to appear as a singlet due to the absence of adjacent protons. Similarly, the proton at the C-4 position would also be a singlet. The aliphatic protons on the indoline (B122111) ring at C-2 and C-3 would likely appear as triplets, assuming coupling with each other, in the upfield region of the spectrum. The N-H proton of the indoline ring would present as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity
H-4 7.8 - 8.2 s
H-7 7.5 - 7.9 s
N-H 3.5 - 5.0 br s
H-2 3.6 - 4.0 t

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atoms of this compound will exhibit a range of chemical shifts. The carbon atoms attached to the electron-withdrawing nitro and trifluoromethyl groups (C-5 and C-6) are expected to be significantly deshielded and appear at lower field. The trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the typical range for substituted benzenes, while the aliphatic carbons (C-2 and C-3) will be found at a much higher field.

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C-7a 150 - 155
C-3a 130 - 135
C-5 140 - 145
C-6 125 - 130 (q, J ≈ 30-35 Hz)
CF₃ 120 - 125 (q, J ≈ 270-280 Hz)
C-4 120 - 125
C-7 110 - 115
C-2 45 - 50

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the nitro group. Specifically, the asymmetric and symmetric stretching vibrations of the N-O bonds are anticipated to appear around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. spectroscopyonline.com The C-F stretching vibrations of the trifluoromethyl group typically result in strong, broad absorptions in the 1100-1300 cm⁻¹ region. The N-H stretch of the indoline amine will likely be observed as a medium-intensity band around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. orgchemboulder.com

Predicted FT-IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3400 Medium
Aromatic C-H Stretch 3050 - 3150 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
NO₂ Asymmetric Stretch 1530 - 1550 Strong
NO₂ Symmetric Stretch 1340 - 1360 Strong
C-F Stretch 1100 - 1300 Strong, Broad
C-N Stretch 1250 - 1350 Medium

Note: These are predicted values.

Raman Spectroscopy

Raman spectroscopy offers complementary information to FT-IR. While polar groups like C-F can be weak in Raman, the symmetric vibrations of the nitro group and the aromatic ring are often strong and well-defined. The symmetric stretch of the nitro group is expected to be a prominent peak. Raman is also particularly useful for analyzing the skeletal vibrations of the aromatic ring. As water is a weak Raman scatterer, this technique can be advantageous for analyzing aqueous solutions of the compound. sapub.org

Mass Spectrometry Techniques in Mechanistic and Purity Assessments

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound, the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular weight. The high-resolution mass spectrum would allow for the determination of its exact mass and molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses. The loss of the nitro group (NO₂) as a neutral fragment (46 Da) is a common fragmentation pathway for nitroaromatic compounds. acs.org Another expected fragmentation is the loss of a fluorine atom or the entire trifluoromethyl group (CF₃, 69 Da). fluorine1.ru Cleavage of the indoline ring could also occur, leading to further fragment ions.

Predicted Mass Spectrometry Fragmentation

Fragment m/z Value Description
[M]⁺ 234.05 Molecular Ion
[M - NO₂]⁺ 188.05 Loss of nitro group

Note: m/z values are calculated based on the most common isotopes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles within the molecule.

Computational and Theoretical Chemistry Studies of 5 Nitro 6 Trifluoromethyl Indoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the behavior of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Nitro-6-(trifluoromethyl)indoline, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional structure. This process, known as geometry optimization, minimizes the energy of the molecule to predict key structural parameters.

A typical output from such a study would include a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC-N (nitro)Data not available
C-C (aromatic)Data not available
C-F (trifluoromethyl)Data not available
Bond AngleO-N-O (nitro)Data not available
C-C-N (indoline ring)Data not available
Dihedral AngleC-C-N-O (nitro group twist)Data not available

This table represents the type of data that would be generated from DFT calculations, but specific values for this compound are not available in the public domain.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

A detailed study would provide the energies of these orbitals and the resulting energy gap.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
EHOMOData not available
ELUMOData not available
Energy Gap (ΔE)Data not available

This table illustrates the expected output of an FMO analysis. The actual values for the target compound are not documented in available literature.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative potential, typically colored red, indicate areas prone to electrophilic attack, while positive potential regions, colored blue, are susceptible to nucleophilic attack. researchgate.netthaiscience.info For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms of the indoline (B122111) ring.

Prediction and Analysis of Spectroscopic Properties

Computational methods are also employed to predict and help interpret various types of molecular spectra.

Theoretical simulations of infrared (IR) and Raman spectra are powerful tools for understanding the vibrational modes of a molecule. researchgate.netnih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific bond stretching, bending, and torsional motions within the molecule. researchgate.netnih.gov For this compound, these simulations would help to identify characteristic vibrational modes associated with the nitro group, the trifluoromethyl group, and the indoline scaffold.

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Wavenumber (cm-1)
N-O Symmetric StretchData not available
N-O Asymmetric StretchData not available
C-F StretchData not available
N-H Stretch (indoline)Data not available
Aromatic C-H StretchData not available

This table is a representation of the data that would be produced in a vibrational analysis. Specific data for the title compound is not available.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov This analysis provides information about the electronic transitions between molecular orbitals, including the maximum absorption wavelength (λmax), the oscillator strength (a measure of the transition probability), and the nature of the electronic transitions (e.g., n → π* or π → π*). researchgate.net For this compound, TD-DFT calculations would predict the color and electronic properties of the compound.

Table 4: Hypothetical TD-DFT Data for this compound

ParameterCalculated Value
λmax (nm)Data not available
Oscillator Strength (f)Data not available
Major Orbital ContributionData not available

This table shows the kind of results expected from TD-DFT calculations. Such data is not publicly available for this compound.

Investigation of Electronic Properties and Molecular Interactions

The electronic landscape of this compound is dominated by the strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These substituents significantly influence the electron density distribution across the indoline scaffold, impacting its reactivity, stability, and intermolecular interactions.

Tautomers, structural isomers that readily interconvert, can play a significant role in the chemical behavior of heterocyclic systems. nih.gov For this compound, prototropic tautomerism, involving the migration of a proton, is a key consideration. The indoline ring system, with its secondary amine, can theoretically exist in equilibrium with its tautomeric forms. While the amino form is overwhelmingly dominant for indolines, computational studies can quantify the energy differences to predict the likelihood of observing minor tautomers under specific conditions.

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this molecule, key rotational barriers include the bond between the aromatic ring and the trifluoromethyl group, as well as the puckering of the five-membered indoline ring. Computational methods, like Density Functional Theory (DFT), are used to calculate the potential energy surface, identifying the most stable low-energy conformers. Studies on related fluorinated and trifluoromethyl-substituted aromatic compounds demonstrate the importance of stereoelectronic effects, such as hyperconjugation and gauche effects, in determining conformational preferences. nih.govscilit.commdpi.com The polarity of the solvent is also a critical factor, as it can influence the relative stability of different conformers. soton.ac.uk

Table 1: Hypothetical Tautomers of this compound This table presents theoretically possible tautomeric forms. The indoline (amino) form is expected to be the most stable.

Tautomer Name Structural Description
This compound Standard amino form with a proton on the nitrogen atom of the five-membered ring.
5-Nitro-6-(trifluoromethyl)-1H-indol-1-ium-1-ide Zwitterionic imino form resulting from proton migration from nitrogen to a carbon atom.

Non-covalent interactions are fundamental to understanding the molecule's behavior in condensed phases and its potential to bind to biological targets. researchgate.net The structure of this compound allows for a variety of such interactions:

Hydrogen Bonding: The N-H group of the indoline ring is a potent hydrogen bond donor. The oxygen atoms of the nitro group are strong hydrogen bond acceptors. These interactions are critical in determining the crystal packing and solubility of the compound.

Dipole-Dipole Interactions: The nitro and trifluoromethyl groups impart a significant dipole moment to the molecule. These strong dipoles lead to electrostatic interactions that influence molecular aggregation.

π-π Stacking: The aromatic portion of the indoline ring can engage in π-π stacking with other aromatic systems. However, the electron-deficient nature of the ring, due to the withdrawing groups, may favor interactions with electron-rich aromatic rings. nih.gov

Computational techniques such as Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts in the solid state, providing a detailed picture of the crystal packing environment. tandfonline.comresearchgate.net

The one-electron reduction potential is a crucial thermodynamic parameter for nitroaromatic compounds, indicating their tendency to undergo reductive transformation. dtic.mildtic.mil Computational quantum mechanics methods have proven effective in predicting these potentials. nih.gov The process typically involves calculating the free energy difference (ΔG) for the one-electron reduction half-reaction in a solvent continuum model. acs.org

For nitro-substituted systems, the reduction potential is highly sensitive to the electronic environment. The presence of additional electron-withdrawing groups, like the trifluoromethyl group in this compound, is expected to make the reduction potential more positive (or less negative). This suggests that the compound is more susceptible to reduction compared to nitroindole alone. Theoretical calculations show a strong correlation between the calculated electron affinity and the experimentally measured reduction potential. nih.gov Studies on a range of nitroaromatic compounds have established robust computational methodologies, often using DFT with specific functionals and basis sets, to achieve high accuracy. researchgate.net

Table 2: Calculated One-Electron Reduction Potentials of Representative Nitroaromatic Compounds (Values are sourced from computational studies and serve as a reference for the expected range.)

CompoundComputational MethodCalculated E(V) vs. SHEReference
NitrobenzeneB98/MG3S (scaled)-0.486 nih.gov
1,3-DinitrobenzeneB3LYP/6-311++G(d,p)-0.33 researchgate.net
2,4,6-Trinitrotoluene (TNT)B3LYP/6-311++G(d,p)-0.30 researchgate.net
NitroguanidineB3LYP/6-311++G(d,p)-0.84 dtic.mil

Advanced Computational Methodologies

To move beyond static pictures of molecular structure, advanced computational methods are employed to explore dynamic behavior and predict activity based on structure.

Molecular Dynamics (MD) simulations provide a computational microscope to view the movement of atoms in a molecule over time. acs.org For this compound, an MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces on each atom to model its trajectory. nih.gov

This methodology is invaluable for:

Conformational Sampling: Exploring the full range of accessible conformations in a solution environment, which may differ from the gas phase or solid state. tandfonline.com

Solvent Effects: Explicitly modeling the interactions between the solute and solvent molecules, providing a detailed understanding of solvation shells and hydrogen bonding networks.

Stability Analysis: In the context of a protein-ligand complex, MD simulations can assess the stability of the binding pose obtained from molecular docking, calculating metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation time. nih.govmdpi.com The results can reveal whether the initial binding mode is stable or if the ligand shifts to alternative conformations within the binding site.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of compounds with their biological activity or a specific physicochemical property. nih.gov For a class of compounds based on the this compound scaffold, QSAR could be a powerful tool for rational drug design. nih.gov

The process involves several key steps:

Data Set Assembly: A collection of structurally related molecules with experimentally measured activity data is required.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., LogP). mdpi.com

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation linking the descriptors to the activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. mdpi.com

For nitro-substituted heterocycles, QSAR models have successfully identified key features, such as specific partial charges, solvent-accessible surface areas, and energy of the lowest unoccupied molecular orbital (E LUMO), as being critical for their activity. nih.govmdpi.com Such models could guide the synthesis of new this compound derivatives with potentially enhanced properties.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Nitroaromatic Compounds

Descriptor ClassExample DescriptorsInformation Provided
Electronic E LUMO, E HOMO, Dipole Moment, Partial ChargesElectron accepting/donating ability, reactivity, polarity
Steric/Topological Molecular Weight, Molar Refractivity, Topological Surface AreaSize, shape, and bulk of the molecule
Hydrophobic LogP (Octanol-Water Partition Coefficient)Lipophilicity, ability to cross cell membranes
Quantum Chemical Electrophilicity Index (ω), Hardness, SoftnessGlobal reactivity and stability

Focused Research on this compound Yields Limited Publicly Available Data

The indoline core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation for numerous biologically active compounds. ekb.egnih.gov Modifications to this core, such as the introduction of electron-withdrawing groups like a nitro group at the 5-position or a trifluoromethyl group at the 6-position, are common strategies in drug discovery to modulate a compound's chemical properties and biological activity.

For instance, derivatives of 5-nitroindole (B16589) have been synthesized and investigated as potent ligands for G-quadruplexes, which are specialized DNA structures implicated in cancer. nih.govnih.gov These studies highlight the importance of the 5-nitro group for binding and inducing anticancer effects. nih.gov Similarly, 6-(trifluoromethyl)indole is utilized as a versatile building block in medicinal chemistry and materials science, where the trifluoromethyl group can enhance metabolic stability and binding affinity. chemimpex.com

Therefore, while the foundational components of This compound suggest its potential as a valuable research chemical, there is currently insufficient information in the public domain to construct a detailed scientific article on its specific applications in chemical research and development. Further investigation into proprietary databases or newly published research may be required to shed light on the specific roles of this compound.

Applications of 5 Nitro 6 Trifluoromethyl Indoline in Chemical Research and Development

Development of Optoelectronic Materials and Advanced Functional Materials

The strategic placement of strong electron-withdrawing groups on the indoline (B122111) ring is a key design principle for creating materials with tailored optoelectronic functions. The nitro group at the 5-position and the trifluoromethyl group at the 6-position are anticipated to create a strong intramolecular charge-transfer character, a crucial feature for various advanced materials.

Non-Linear Optical (NLO) Properties

Non-linear optical materials, which exhibit a change in their optical properties under intense light, are vital for technologies such as optical switching and data storage. The NLO response of organic molecules is often linked to the presence of a π-conjugated system and donor-acceptor groups that facilitate intramolecular charge transfer (ICT).

While direct experimental data for 5-Nitro-6-(trifluoromethyl)indoline is not available, theoretical studies on similar structures, such as 6'-Amino-5-fluoro-2-oxo-3'-propyl-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile, have shown that the presence of electron-donating and accepting groups can lead to significant NLO properties. researchgate.net For instance, density functional theory (DFT) calculations on this related spiro-indoline derivative revealed a notable first hyperpolarizability (a measure of NLO activity), suggesting its potential for NLO applications. researchgate.net

The combination of the electron-withdrawing nitro and trifluoromethyl groups in this compound would likely create a strong dipole moment and enhance its polarizability, which are key factors for a significant NLO response. nih.govresearchgate.net The delocalized π-electrons of the indoline ring system would further contribute to this effect.

Table 1: Predicted Factors Influencing NLO Properties of this compound

Structural FeaturePredicted Influence on NLO Properties
Indoline Core Provides a π-conjugated system facilitating electron delocalization.
5-Nitro Group Acts as a strong electron acceptor, promoting intramolecular charge transfer. nih.gov
6-Trifluoromethyl Group Functions as a potent electron-withdrawing group, further enhancing the ICT character.
Combined Effect The synergistic electron-withdrawing nature of both substituents is expected to lead to a large molecular hyperpolarizability.

Further computational and experimental studies, such as Z-scan measurements, would be necessary to quantify the NLO coefficients of this compound and validate these predictions.

Fluorescence and Photophysical Research

The fluorescence and photophysical properties of a molecule are determined by how it absorbs and emits light. These characteristics are fundamental to applications in areas like organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The introduction of substituents onto a core chromophore can significantly alter its absorption and emission spectra, quantum yield, and excited-state lifetime.

Research on substituted 1-acyl-7-nitroindolines has demonstrated that the position and nature of substituents have a profound impact on their photochemical and photophysical behavior. rsc.orgnih.govresearchgate.net For example, the presence of electron-donating or -withdrawing groups can influence the efficiency of photolysis and the nature of the resulting photoproducts. rsc.orgnih.gov Studies on 5-bromo-7-nitroindoline-S-thiocarbamates have shown that these compounds can undergo photolysis upon one- and two-photon excitation. nih.gov

The photophysical properties of this compound would be influenced by the interplay between the indoline ring and the two electron-withdrawing substituents. The strong intramolecular charge transfer character is expected to result in a red-shifted absorption spectrum compared to unsubstituted indoline.

Table 2: Predicted Photophysical Characteristics of this compound

PropertyPredicted CharacteristicRationale
Absorption Maximum (λmax) Likely to be in the UV-Visible region, with a potential red-shift.The strong ICT character induced by the nitro and trifluoromethyl groups lowers the energy gap between the ground and excited states. nih.gov
Fluorescence Emission The fluorescence intensity could be quenched.Nitroaromatic compounds are often known to exhibit fluorescence quenching due to efficient intersystem crossing to the triplet state.
Quantum Yield Expected to be low.The presence of the nitro group often leads to non-radiative decay pathways, reducing the fluorescence quantum yield.
Solvatochromism The absorption and emission spectra are likely to show a dependence on solvent polarity.The expected large change in dipole moment between the ground and excited states would lead to solvatochromic shifts.

Experimental investigation using techniques like UV-Vis absorption spectroscopy, fluorescence spectroscopy, and time-resolved fluorescence measurements would be essential to fully characterize the photophysical properties of this compound and to understand the dynamics of its excited states.

Future Research Directions and Emerging Methodologies for 5 Nitro 6 Trifluoromethyl Indoline

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly functionalized heterocyclic compounds like 5-Nitro-6-(trifluoromethyl)indoline often relies on multi-step sequences. Future research will likely focus on developing more efficient, sustainable, and safer synthetic strategies.

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. mtroyal.cavapourtec.comnih.gov The application of flow chemistry to the synthesis of this compound could address several challenges inherent in its preparation. For instance, the nitration of aromatic compounds can be hazardous in batch processes due to the use of strong acids and exothermic reactions. A flow reactor can mitigate these risks by using smaller reaction volumes and providing superior heat exchange.

Table 1: Potential Advantages of Flow Synthesis for this compound

FeatureAdvantage in Flow ChemistryRationale
Safety Reduced risk of explosion and thermal runaway during nitration.Small reaction volumes and efficient heat dissipation.
Scalability Straightforward scaling by extending reaction time or using parallel reactors.Continuous operation allows for the production of larger quantities without process redesign.
Efficiency Increased reaction rates and yields due to enhanced mixing and heat transfer.Precise control over reaction parameters.
Automation Potential for fully automated synthesis and purification.Integration of online monitoring and feedback loops.

Photocatalysis and electrocatalysis have emerged as powerful tools in modern organic synthesis, enabling reactions under mild conditions that are often difficult to achieve with traditional thermal methods. nih.govresearchgate.netresearchgate.net These techniques could provide novel routes to this compound.

For the construction of the indoline (B122111) core, photocatalytic methods, such as the nickel/photoredox dual-catalyzed synthesis from iodoacetanilides and alkenes, offer high regioselectivity. nih.gov Similarly, electrochemical methods can be employed for the intramolecular C-H amination to form the indoline ring, avoiding the need for external oxidants. researchgate.netresearchgate.netrsc.org

The introduction of the trifluoromethyl group is another area where these technologies show great promise. Electrochemical methods have been developed for the trifluoromethylation of arenes and other organic molecules using various CF3 sources. nih.govrsc.orgrsc.orgorganic-chemistry.orgacs.orgresearchgate.netrsc.orgnih.gov These reactions often proceed under mild, catalyst-free conditions. Photocatalysis also offers routes for C-H trifluoromethylation, providing a direct method to install this important functional group. acs.org

Table 2: Emerging Catalytic Methodologies for Key Synthetic Steps

Reaction TypeMethodologyPotential Advantage
Indoline SynthesisNickel/Photoredox CatalysisHigh regioselectivity for substituted indolines. nih.gov
Indoline SynthesisElectrocatalytic C-H AminationAvoids external oxidants, environmentally friendly. researchgate.netresearchgate.netrsc.org
TrifluoromethylationElectrochemical C-H TrifluoromethylationMild conditions, often catalyst-free. nih.govrsc.orgresearchgate.netrsc.org
TrifluoromethylationVisible Light PhotocatalysisDirect functionalization of C-H bonds. acs.org

Advanced Functionalization and Derivatization Techniques

Future research will undoubtedly focus on the further functionalization of the this compound core to create a library of novel compounds with diverse properties. Advanced techniques such as C-H functionalization are particularly promising for this purpose. nih.govchim.itrsc.org

The indoline scaffold presents multiple C-H bonds that could be targeted for derivatization. The benzene (B151609) ring (positions 4 and 7) and the pyrroline (B1223166) ring (positions 2 and 3) offer distinct reactivity profiles. Site-selective functionalization remains a significant challenge, but the development of directing groups and specialized catalysts is paving the way for precise modifications. nih.govresearchgate.netacs.org For instance, palladium-catalyzed C-H arylation, alkenylation, and alkynylation have been successfully applied to the indole (B1671886) core and could be adapted for this compound. rsc.orgacs.org The strong electron-withdrawing nature of the nitro and trifluoromethyl groups will significantly influence the regioselectivity of these reactions, a factor that requires careful consideration and exploration.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Exploration of Undiscovered Reactivity Profiles

The unique combination of a nitro group, a trifluoromethyl group, and an indoline core suggests that this compound may exhibit novel and undiscovered reactivity.

The nitro group is a versatile functional group that can participate in a wide range of transformations. numberanalytics.commdpi-res.commdpi.com Beyond its common reduction to an amine, it can act as a leaving group in nucleophilic aromatic substitution reactions, a transformation that would be facilitated by the presence of the adjacent electron-withdrawing trifluoromethyl group. mdpi-res.commdpi.com

The trifluoromethyl group itself is generally considered to be chemically robust, but under certain conditions, it can participate in reactions. The indoline nitrogen and the adjacent methylene (B1212753) groups also offer sites for further chemical modification. For example, indolenines, the oxidized form of indolines, are known to react with Grignard reagents to afford 2,3,3-trisubstituted indolines. rsc.org The specific substitution pattern of this compound could lead to unique reactivity in such transformations.

Expanding Applications in Material Science and Bioimaging Research

The electronic properties of this compound make it an interesting candidate for applications in materials science and bioimaging.

In materials science, nitroaromatic compounds are known to form charge-transfer complexes and are used in the synthesis of energetic materials. mdpi-res.commdpi.comnih.gov The combination of a strong electron-withdrawing nitro group and a trifluoromethyl group on the electron-rich indoline core could lead to materials with interesting optical or electronic properties.

In the field of bioimaging, fluorescent probes are essential tools. The indoline scaffold is a component of many fluorescent dyes. The photophysical properties of such dyes are highly dependent on the electronic nature of their substituents. The strong electron-withdrawing character of the nitro and trifluoromethyl groups in this compound could be exploited to tune the fluorescence emission and create novel sensors or imaging agents. rsc.org For instance, the reduction of the nitro group to an amine often leads to a significant change in fluorescence, a principle that could be used to design probes for reductive environments in biological systems.

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